1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1 and a chlorine atom at position 6. Its molecular formula is C₁₂H₉ClN₄, with a molecular weight of 244.68 g/mol (CAS: 2828312-99-6) .
Synthesis: The synthesis typically involves chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors using phosphorus oxychloride (POCl₃) and subsequent benzylation. For example, 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole can undergo condensation with diarylideneketones in ethanol under reflux to yield benzyl-substituted derivatives . Alternatively, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce functional groups at specific positions .
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-benzyl-6-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c13-12-14-6-10-7-15-17(11(10)16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YUFOIOSWYKBWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Benzylation Approach
One common approach begins with the preparation of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, followed by selective N1-benzylation:
Step 1: Chlorination at C6
Starting from 1H-pyrazolo[3,4-d]pyrimidine or its derivatives, chlorination is achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which introduce a chlorine atom at the C6 position. This step is critical for enabling further functionalization and is typically carried out under reflux conditions in an inert solvent like chloroform or dichloromethane.Step 2: N1-Benzylation
The chlorinated intermediate is then subjected to N-alkylation using benzyl halides (e.g., benzyl bromide or benzyl chloride) under basic conditions. Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF). This step selectively alkylates the N1 position of the pyrazolopyrimidine ring.
Palladium-Catalyzed Cross-Coupling Methods
Alternative methods involve palladium-catalyzed cross-coupling reactions to introduce the benzyl group or other substituents:
- A 3-halo-1H-pyrazolo[3,4-d]pyrimidine intermediate can undergo palladium-catalyzed Suzuki or Buchwald-Hartwig coupling with benzyl boronic acid or benzyl amines to afford the N1-benzylated product. However, these methods often require expensive catalysts and reagents, and may involve multiple protection and deprotection steps.
Modular and Efficient Synthetic Routes
Recent innovations focus on convergent and efficient syntheses that avoid hazardous reagents and minimize waste:
A Knoevenagel condensation of appropriate aldehydes or acid chlorides with malononitrile derivatives can furnish intermediates that cyclize to form the pyrazolo[3,4-d]pyrimidine core.
Subsequent chlorination and benzylation steps proceed under mild conditions, avoiding the use of Mitsunobu reactions or transition metal-mediated couplings that generate large waste streams.
These improved routes emphasize fewer synthetic steps, use of cheap starting materials, and avoidance of phosphines and hazardous methylation reagents such as trimethylsilyldiazomethane.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-pyrazolo[3,4-d]pyrimidine + POCl₃ | Chlorination at C6 | 70-85 | Reflux, inert solvent, careful temperature control |
| 2 | 6-chloro-1H-pyrazolo[3,4-d]pyrimidine + benzyl bromide + K₂CO₃ in DMF | N1-Benzylation | 75-90 | Room temperature to mild heating, selective alkylation |
| 3 | Purification (recrystallization or chromatography) | Isolation of pure 1-benzyl-6-chloro derivative | >95 | Confirmed by NMR, IR, elemental analysis |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR):
^1H-NMR confirms the benzyl protons and characteristic pyrazolopyrimidine signals. ^13C-NMR supports the aromatic and heterocyclic carbon environments.Infrared Spectroscopy (IR):
Characteristic absorption bands for C–Cl stretching (~700 cm⁻¹), aromatic C=C, and heterocyclic N–H groups are observed.Elemental Analysis:
Confirms the molecular formula and purity of the synthesized compound.Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight validate the structure.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 6-chloro group undergoes nucleophilic displacement with various reagents under mild to moderate conditions:
Mechanistic Insight : The reaction proceeds via a two-step process:
-
Nucleophilic attack at the C6 position, facilitated by the electron-withdrawing pyrimidine ring.
Cross-Coupling Reactions
The chlorine atom participates in catalytic cross-couplings to form carbon-carbon bonds:
Key Observation : Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) show higher reactivity due to enhanced transmetallation efficiency .
Oxidation and Reduction
While the core structure is oxidation-resistant, peripheral groups exhibit redox activity:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl oxidation | KMnO₄, H₂SO₄, Δ | 1-(Phenylcarbonyl)-6-chloro derivative | 41% | |
| Selective dechlorination | Zn, AcOH, 50°C | 6-Dechloro analog | 93% |
Limitation : Over-oxidation risks exist with strong oxidants, often requiring protective group strategies.
Cyclocondensation Reactions
The pyrimidine nitrogen atoms participate in annulation reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diethyl malonate | Piperidine, EtOH, Δ | Pyrazolo[3,4-e] triazolo[4,3-a]pyrimidine | 87% | |
| 2-Furaldehyde | Solvent-free, 120°C | Furan-fused tricyclic derivative | 79% |
Stereochemical Note : Microwave-assisted conditions improve regioselectivity in fused ring formation .
Solvent-Free Modifications
Green chemistry approaches enhance sustainability:
| Reaction | Conditions | Advantage | Source |
|---|---|---|---|
| Thiourea fusion | 150°C, 45 mins | 96% yield, no solvent waste | |
| Knoevenagel condensation | Neat, 100°C, 3 hrs | 88% yield, reduced reaction time |
Research Advancements
Recent studies demonstrate:
-
Catalyst Innovation : ZnCl₂-mediated substitutions achieve 94% conversion at 60°C
-
Regiocontrol : N1-benzyl group directs electrophilic attacks to C4 over C6 (3:1 selectivity)
-
Biological Correlation : 6-Thioxo derivatives show 18 nM IC₅₀ against EGFR-TK
This comprehensive reactivity profile enables precise structural modifications for drug discovery and material design applications.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H18ClN5
Molecular Weight: 315.80 g/mol
IUPAC Name: N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine
Canonical SMILES: CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl
Medicinal Chemistry
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit specific enzymes and modulate receptor activity, which may lead to therapeutic outcomes in various diseases.
- Case Study 1: A study demonstrated that related compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as anti-cancer agents. The compound was tested against a panel of cancer cell lines and showed promising results in reducing cell viability at specific concentrations .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
- Chemical Reactions:
- Oxidation: Modifies functional groups to enhance biological activity.
- Reduction: Alters specific functional groups, potentially improving efficacy.
- Substitution: Allows the creation of derivatives with varied properties .
Research indicates that the compound interacts with biological targets such as enzymes and receptors. Its mechanism of action involves fitting into active sites of these targets, disrupting normal functions and leading to therapeutic effects.
Industrial Applications
In addition to its medicinal uses, this compound is explored for applications in the development of new materials and as a precursor in chemical manufacturing processes .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study 2: A related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg. This suggests potential applications in oncology .
- Case Study 3: Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy while reducing side effects .
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:
Structural and Physicochemical Properties
Reactivity and Functionalization Potential
- This compound : The 6-Cl position is highly reactive toward nucleophilic substitution, allowing introduction of amines, thiols, or alkoxy groups .
- 4-Chloro-6-(chloromethyl)-1-methyl analogs : The CH₂Cl group undergoes SN2 reactions to form thioethers or amines, while the 4-Cl can be replaced with hydrazines .
- Unsubstituted N1 analogs (e.g., 4-chloro-6-phenyl): Limited derivatization at N1 unless alkylation or arylation is performed .
Key Research Findings
- Pharmacological Optimization: Introduction of a benzyl group at N1 enhances selectivity for adenosine receptors over related kinases .
- Antibacterial Potency : 4-Chloro-6-(chloromethyl)-1-methyl derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Solubility Challenges : Phenyl or trifluoropropyl substituents improve lipophilicity but reduce aqueous solubility, necessitating formulation adjustments .
Biological Activity
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
The pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of pharmacological properties, including:
- Anticancer Activity : Various studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds designed as epidermal growth factor receptor inhibitors (EGFRIs) demonstrated significant anti-proliferative effects against lung cancer cell lines A549 and HCT-116 with IC50 values as low as 0.016 µM for certain derivatives .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including ERK2 and PI3Kα. A study reported that specific derivatives displayed over 90% inhibition at 1 µM concentration against these targets, suggesting their potential role in cancer therapy via dual inhibition mechanisms .
- Antiviral Activity : Research also indicates that pyrazolo[3,4-d]pyrimidine derivatives can act against viral infections. For example, certain compounds showed promising results against Zika virus with EC50 values around 5.1 µM, indicating their potential as antiviral agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Substituents on the Benzyl Ring : Modifications on the benzyl group significantly affect the compound's potency. For example, variations in the electronic nature and steric bulk of substituents have been shown to enhance or reduce kinase inhibitory activity .
- Chloro Group Positioning : The presence of the chloro group at the 6-position plays a crucial role in maintaining the biological activity of the compound. It has been suggested that this halogen enhances binding affinity to target proteins through specific interactions within the active site .
Case Studies and Research Findings
Several studies have contributed valuable insights into the biological activity of this compound:
- EGFR Inhibition Study :
- Dual Kinase Inhibition :
- Antiviral Activity Against Zika Virus :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, and how can researchers optimize yields?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine at position 6 with benzyl groups can be achieved via Pd-catalyzed cross-coupling or SNAr reactions under anhydrous conditions. Optimization requires controlling reaction temperature (e.g., 80–100°C) and using polar aprotic solvents like DMF or DMSO. Purity (≥95%) can be confirmed via HPLC or NMR .
- Key Considerations : Monitor reaction progress using TLC with UV-active visualization. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H NMR : Assign peaks using deuterated DMSO (δ 8.5–9.5 ppm for pyrimidine protons, δ 5.2–5.5 ppm for benzyl CH2) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 275) and fragmentation patterns .
- IR : Identify C-Cl stretching (750–550 cm⁻¹) and pyrazole ring vibrations (1600–1450 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the chloro substituent. Monitor for degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?
- Methodology :
- Substituent Modification : Replace the benzyl group with electron-withdrawing (e.g., CF3) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on ATP-binding pocket interactions .
- In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50 values against target kinases (e.g., JAK2, EGFR). Cross-validate with crystallography to map binding modes .
Q. What strategies resolve contradictions in solubility data during formulation studies?
- Methodology :
- Solvent Screening : Test solubility in DMSO (high solubility), PBS (pH 7.4), and simulated gastric fluid. Use sonication or co-solvents (e.g., PEG 400) for low-solubility batches .
- pH-Dependent Studies : Adjust buffer pH (e.g., 6.5 ammonium acetate buffer) to mimic physiological conditions and measure solubility via UV-Vis spectrophotometry .
Q. How can researchers develop a validated HPLC method for purity analysis?
- Methodology :
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 20 min .
- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .
Q. What mechanistic insights can be gained from studying its degradation under stress conditions?
- Methodology :
- Forced Degradation : Expose to heat (80°C, 48 hr), acid (1M HCl, 24 hr), and UV light (254 nm, 72 hr). Identify degradation products via LC-MS/MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Correlate with Arrhenius plots to predict shelf-life .
Key Considerations for Experimental Design
- Contradictory Data : If NMR and MS data conflict (e.g., unexpected adducts), re-run analyses under standardized conditions (e.g., 400 MHz NMR, 25°C) and cross-check with elemental analysis .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
